![molecular formula C13H12Cl3F3N2 B2990266 (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2247103-63-3](/img/structure/B2990266.png)
(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
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Overview
Description
“(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2247103-63-3 . It has a molecular weight of 359.6 . The IUPAC name for this compound is (4-chlorophenyl) (5- (trifluoromethyl)pyridin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClF3N2.2ClH/c14-10-4-1-8 (2-5-10)12 (18)11-6-3-9 (7-19-11)13 (15,16)17;;/h1-7,12H,18H2;2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a storage temperature of room temperature . It is in a liquid physical form .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Schiff Bases
A study by Pandey and Srivastava (2011) delves into the synthesis and characterization of novel Schiff bases derived from 3-aminomethyl pyridine, aiming to evaluate their anticonvulsant activity. The compounds demonstrated significant seizure protection, suggesting their potential as anticonvulsant agents. This research underscores the chemical's role in developing new therapeutic molecules (S. Pandey & R. Srivastava, 2011).
Antiosteoclast Activity of Boronates
Reddy et al. (2012) synthesized a new family of boronates incorporating the (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine framework, demonstrating moderate to high antiosteoclast and osteoblast activity. This finding indicates the compound's utility in researching bone health and potential osteoporosis treatments (G. S. Reddy et al., 2012).
CO2 Binding via Metal-Ligand Cooperation
Stichauer et al. (2017) explored rhenium(I) triscarbonyl complexes with 2-aminomethyl-pyridine ligands, which facilitate CO2 binding through metal-ligand cooperation. This research highlights the compound's application in carbon capture and storage technologies, contributing to environmental sustainability efforts (Rasmus Stichauer et al., 2017).
Crystal Structures and Molecular Interactions
De Souza et al. (2015) studied the crystal structures of isomeric compounds incorporating (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine. Their work provides insights into molecular interactions and structural motifs, valuable for materials science and pharmaceutical compound development (M. D. de Souza et al., 2015).
Microwave-Assisted Synthesis and Biological Evaluation
Ravula et al. (2016) reported on the microwave-assisted synthesis of novel pyrazoline derivatives involving (4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine, assessing their antiinflammatory and antibacterial properties. This study emphasizes the compound's role in accelerating the development of new medicinal agents with potential therapeutic applications (P. Ravula et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2.2ClH/c14-10-4-1-8(2-5-10)12(18)11-6-3-9(7-19-11)13(15,16)17;;/h1-7,12H,18H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNXJZZFNJJXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC=C(C=C2)C(F)(F)F)N)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl3F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl)-[5-(trifluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
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